Vandetanib hydrochloride
Overview
Description
It is an orally active compound that has shown significant promise in the treatment of various solid tumors, particularly those that are refractory to standard treatments . ZD6474 hydrochloride works by inhibiting the tyrosine kinase activity of these receptors, thereby blocking tumor vascular development and proliferation .
Scientific Research Applications
ZD6474 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its anti-tumor activity in various cancer models, including breast cancer, lung cancer, and colorectal cancer
Angiogenesis Inhibition: The compound is used to study the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
Combination Therapy: Research has shown that ZD6474 hydrochloride can enhance the efficacy of other treatments, such as radiotherapy and chemotherapy, when used in combination
Pharmacokinetics and Pharmacodynamics: Studies on the pharmacokinetics and pharmacodynamics of ZD6474 hydrochloride help in understanding its absorption, distribution, metabolism, and excretion in the body.
Mechanism of Action
Target of Action
Vandetanib hydrochloride is a kinase inhibitor that primarily targets three key cell receptors involved in tumor growth, progression, and angiogenesis :
- REarranged during Transfection (RET) tyrosine kinase : RET is involved in the development of several human diseases, including medullary and papillary carcinomas of the thyroid .
Mode of Action
This compound acts by inhibiting the kinase activities of its target receptors . By blocking these receptors, it disrupts the signaling pathways that promote tumor angiogenesis and cell proliferation . This results in the inhibition of tumor growth and progression .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET by this compound disrupts several intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . The specific signaling pathways affected by this compound and the exact biochemical mechanisms of its anti-leukemic activity require further evaluation .
Result of Action
The inhibition of VEGFR, EGFR, and RET by this compound results in the slowing or stopping of tumor growth and progression . It has demonstrated antitumor activity in medullary thyroid cancer and has shown potential for use in a broad range of tumor types .
Action Environment
It is known that vandetanib can prolong the q-t interval, and is therefore contraindicated for use in patients with serious cardiac complications This suggests that patient-specific factors, such as existing health conditions, can influence the drug’s action and efficacy
Safety and Hazards
Vandetanib hydrochloride can cause serious side effects, including fast or pounding heartbeats, wheezing, dry cough, shortness of breath, severe or ongoing diarrhea, unusual bruising or bleeding, and high blood pressure . It can also cause signs of a stroke, such as sudden numbness or weakness, confusion, trouble speaking, sudden severe headache, or problems with vision or balance .
Future Directions
Vandetanib hydrochloride has shown promise in clinical trials for the treatment of non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib .
Biochemical Analysis
Biochemical Properties
Vandetanib hydrochloride inhibits different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It targets key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinase activity .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits tumor angiogenesis and tumor cell proliferation . In non-small cell lung cancer (NSCLC), it has been observed to prolong the progression-free survival time of patients as a single agent when compared with gefitinib or when added to chemotherapy .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective inhibitor of VEGFR, EGFR, and RET tyrosine kinases . These kinases play crucial roles in tumor growth, progression, and angiogenesis. By inhibiting these kinases, this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant changes over time. It has been observed to prolong the progression-free survival time of patients with NSCLC . Common adverse events include rash, diarrhea, hypertension, fatigue, and asymptomatic QTc prolongation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound significantly inhibited the growth of TKKK xenografts at doses ≥12.5 mg/kg/day . Higher doses (50 mg/kg/day) of this compound were required to inhibit the growth of OZ xenografts .
Metabolic Pathways
This compound is involved in several metabolic pathways. Unchanged this compound and metabolites Vandetanib N-oxide and N-desmethyl Vandetanib were detected in plasma, urine, and feces . N-desmethyl-Vandetanib is primarily produced by CYP3A4, and Vandetanib-N-oxide is primarily produced by flavin-containing monooxygenase enzymes FMO1 and FMO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZD6474 hydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-bromo-2-fluoroaniline with 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine under specific conditions.
Methoxylation and Bromination: The quinazoline core is then methoxylated and brominated to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of ZD6474 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
ZD6474 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazoline core.
Substitution: The bromine atom in the quinazoline core can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinazoline core with modified functional groups, which can have different biological activities .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor and platelet-derived growth factor receptor.
Sorafenib: Inhibits multiple kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and RAF kinases.
Pazopanib: Targets vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit.
Uniqueness of ZD6474 Hydrochloride
ZD6474 hydrochloride is unique in its dual inhibition of vascular endothelial growth factor receptor and epidermal growth factor receptor, which allows it to target both tumor angiogenesis and cell proliferation . This dual mechanism of action makes it particularly effective in treating tumors that are resistant to other treatments .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2.ClH/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24;/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQCJXMSFJOFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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